2-butanone 2-phenylhydrazone physical and chemical properties
2-butanone 2-phenylhydrazone physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Butanone, 2-Phenylhydrazone
Introduction: Defining 2-Butanone, 2-Phenylhydrazone
2-Butanone, 2-phenylhydrazone (CAS No. 1129-62-0) is a notable organic compound belonging to the hydrazone class. It is synthesized through the condensation reaction of 2-butanone, an aliphatic ketone, and phenylhydrazine.[1] This derivative is of significant interest to researchers and synthetic chemists due to its role as a stable, crystalline solid that can be used for the identification of the parent ketone and, more importantly, as a versatile intermediate in various organic syntheses. Its synonyms include methyl ethyl ketone phenylhydrazone and 1-(Butan-2-ylidene)-2-phenylhydrazine.[2][3] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, offering field-proven insights for its application in research and development.
Part 1: Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in different chemical and biological environments. The properties of 2-butanone, 2-phenylhydrazone are summarized below, followed by an expert analysis of their implications.
Visualizing the Core Structure
The molecular structure forms the basis of the compound's reactivity and physical characteristics. The presence of a C=N double bond, an aromatic ring, and aliphatic chains defines its chemical personality.
Caption: Chemical structure of 2-Butanone, 2-Phenylhydrazone.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | N-[(E)-butan-2-ylideneamino]aniline | [4] |
| CAS Number | 1129-62-0 | [5] |
| Molecular Formula | C₁₀H₁₄N₂ | [2][4] |
| Molecular Weight | 162.23 g/mol | [4][5] |
| Melting Point | 116-118 °C | [2] |
| Boiling Point | 146 °C @ 16 Torr | [2] |
| Flash Point | 102 °C | [2] |
| Density | 0.93 g/cm³ (Predicted) | [2] |
| XLogP3 | 2.6 | [2][4] |
| Refractive Index | 1.512 (Predicted) | [2] |
Expert Analysis and Implications
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Physical State and Purity: With a melting point of 116-118 °C, this compound is a crystalline solid at standard temperature and pressure.[2] This property is advantageous for purification via recrystallization, a standard laboratory technique to achieve high purity, which is critical for drug development and mechanistic studies.
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Solubility Profile: The octanol-water partition coefficient (XLogP3) of 2.6 indicates a significant lipophilic character.[2][4] This suggests poor solubility in water but good solubility in organic solvents such as ethanol, acetone, and ethyl acetate. This is a crucial parameter in drug development for predicting membrane permeability and in planning reaction conditions where solvent choice is key.
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Thermal Stability: The high boiling point (146 °C at reduced pressure) and flash point (102 °C) suggest good thermal stability under controlled conditions, making it suitable for reactions that require heating.[2] However, the flash point also indicates that it is combustible and should be handled away from open flames.
Part 2: Synthesis and Reactivity
Understanding the synthesis and reactivity of 2-butanone, 2-phenylhydrazone is fundamental to its application as a building block in organic chemistry.
Synthesis Pathway: Condensation Reaction
The primary method for synthesizing phenylhydrazones is the acid-catalyzed condensation reaction between a carbonyl compound (an aldehyde or ketone) and phenylhydrazine.[1][6] This reaction involves a nucleophilic attack by the terminal nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of 2-butanone, followed by a dehydration step to form the stable C=N imine bond.
Caption: Experimental workflow for the synthesis of 2-butanone, 2-phenylhydrazone.
Protocol 1: Laboratory-Scale Synthesis
This protocol describes a reliable method for producing high-yield, pure 2-butanone, 2-phenylhydrazone.
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Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-butanone (1 equivalent) in methanol (20 mL). In a separate beaker, dissolve phenylhydrazine (1 equivalent) in methanol (20 mL).
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Reaction Setup: Equip the flask with a reflux condenser. Place the flask in a heating mantle on a magnetic stirrer.
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Initiation: Slowly add the phenylhydrazine solution to the stirring 2-butanone solution at room temperature.
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Catalysis: Add 3-5 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, which is often the rate-limiting step.[7]
-
Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the resulting crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield the final product.
Key Reactivity: The Fischer Indole Synthesis
A cornerstone of the chemical reactivity of phenylhydrazones is their ability to undergo the Fischer indole synthesis. When treated with a Brønsted or Lewis acid catalyst (e.g., H₂SO₄, ZnCl₂, or polyphosphoric acid), 2-butanone, 2-phenylhydrazone can rearrange to form 2,3-dimethylindole. This reaction is a powerful tool for constructing the indole scaffold, a privileged structure found in a vast number of pharmaceuticals and natural products. The causality lies in the acid-catalyzed tautomerization to an ene-hydrazine, followed by a[8][8]-sigmatropic rearrangement and subsequent cyclization and ammonia elimination. This potential makes 2-butanone, 2-phenylhydrazone a valuable precursor for drug development professionals.
Part 3: Spectroscopic Characterization
Spectroscopic analysis provides an irrefutable fingerprint for molecular structure confirmation. The following section details the expected spectral characteristics of 2-butanone, 2-phenylhydrazone, explaining the causality behind the signals.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Signals | Rationale |
| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch)~3100-3000 cm⁻¹ (Aromatic C-H)~2950-2850 cm⁻¹ (Aliphatic C-H)~1600 cm⁻¹ (C=N stretch)~1500 & 1450 cm⁻¹ (Aromatic C=C) | The N-H stretch is characteristic of the hydrazone moiety. The C=N stretch confirms the formation of the imine bond, replacing the strong C=O ketone stretch (~1715 cm⁻¹) from 2-butanone.[9][10] |
| ¹H NMR Spectroscopy | ~7.2-7.8 ppm (multiplet, 5H, Phenyl)~2.2 ppm (quartet, 2H, -CH₂-)~1.8 ppm (singlet, 3H, =C-CH₃)~1.1 ppm (triplet, 3H, -CH₂-CH₃) | The aromatic protons are deshielded by the ring current. The aliphatic proton signals and their splitting patterns (quartet and triplet) are characteristic of an ethyl group adjacent to a deshielding group.[11][12] |
| ¹³C NMR Spectroscopy | ~150-160 ppm (C=N)~115-145 ppm (6 Aromatic C)~30 ppm (-CH₂-)~10-20 ppm (2 -CH₃) | The C=N carbon is significantly downfield due to its sp² hybridization and proximity to nitrogen. Four distinct signals are expected for the aliphatic carbons, confirming the structure.[13] |
Self-Validating Analysis
The true power of spectroscopic analysis lies in its self-validating nature. The absence of a strong absorption band around 1715 cm⁻¹ in the IR spectrum is a critical piece of negative evidence, confirming the complete conversion of the 2-butanone starting material.[9] Concurrently, the appearance of the C=N stretch and the specific signals in the ¹H and ¹³C NMR spectra provides positive confirmation of the phenylhydrazone product. This combination of evidence provides a high degree of confidence in the compound's identity and purity.
Part 4: Applications and Safety Considerations
Primary Applications
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Intermediate in Organic Synthesis: As detailed, its primary value lies in its role as a precursor in the Fischer indole synthesis for creating substituted indoles.[6]
-
Fragrance Ingredient: 2-Butanone, 2-phenylhydrazone is listed as a fragrance ingredient, likely contributing to complex scent profiles in consumer products.[4]
-
Analytical Chemistry: Phenylhydrazones are historically used as crystalline derivatives to identify unknown aldehydes and ketones through mixed melting point analysis.
Safety and Handling
According to aggregated GHS data from multiple suppliers, 2-butanone, 2-phenylhydrazone does not meet the criteria for GHS hazard classification.[4][5][14] However, as a standard practice in any research setting, it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
2-Butanone, 2-phenylhydrazone is a compound with well-defined physical and chemical properties that make it a valuable tool for researchers. Its solid, crystalline nature facilitates easy handling and purification, while its lipophilic character informs its solubility and potential biological interactions. Spectroscopic analysis provides a clear and definitive method for its identification. Beyond its use as a simple derivative, its true potential is realized in its reactivity, particularly as a key precursor for the synthesis of complex heterocyclic structures like indoles, which are vital in the field of drug discovery. This guide provides the foundational knowledge required for the confident and effective application of 2-butanone, 2-phenylhydrazone in a research and development setting.
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